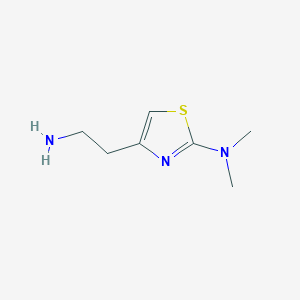
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Aminoethyl)aniline” has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Synthesis Analysis
A study on the synthesis of a similar compound, “2-aminothiazole-4”, reported a yield of 60%, with a melting point of 200–202 °C .
Molecular Structure Analysis
The molecular structure of “4-(2-aminoethyl)morpholine substituted cyclotriphosphazene” was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .
Chemical Reactions Analysis
“4-(2-Aminoethyl)aniline” has been used as a reagent in polycondensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other factors .
科学的研究の応用
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as a tool to study the effects of stress on the body, and as a tool to study the effects of hormones on the body. It has also been used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the immune system.
作用機序
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is thought to act by binding to certain receptors in the body, such as the serotonin receptor, and modulating the activity of these receptors. It is also believed to interact with certain enzymes, such as the enzyme monoamine oxidase, and modulate the activity of these enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters, such as serotonin, and to modulate the activity of certain enzymes, such as monoamine oxidase. It has also been shown to modulate the activity of certain hormones, such as cortisol and epinephrine.
実験室実験の利点と制限
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is not toxic in moderate doses. It is also relatively stable and can be stored for long periods of time. The main limitation of this compound is that it has a relatively short half-life in the body, which means that it must be administered frequently in order to maintain its effects.
将来の方向性
There are numerous potential future directions for research into 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine. These include further studies of its effects on the central nervous system, further studies of its effects on the cardiovascular system, further studies of its effects on the immune system, further studies of its effects on hormones, and further studies of its effects on stress. Additionally, further research could be conducted into the potential therapeutic uses of this compound, such as the treatment of depression, anxiety, and other mental health disorders. Finally, further research could be conducted into the potential use of this compound as an analgesic or anti-inflammatory agent.
合成法
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is synthesized from 4-amino-3-methylthiophene and ethylenediamine. The reaction is performed in aqueous solution at room temperature. The reaction is catalyzed by an acid such as hydrochloric acid. The reaction product is then purified by recrystallization and the resulting product is this compound.
Safety and Hazards
Safety data sheets provide information on the potential hazards of a chemical. For example, “4-(2-Aminoethyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-10(2)7-9-6(3-4-8)5-11-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBVDNCHIWTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124458-20-4 |
Source


|
| Record name | 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

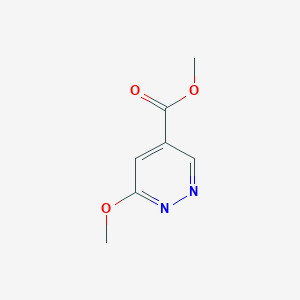
![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2660583.png)
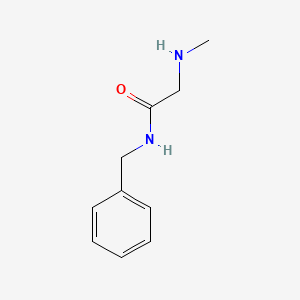

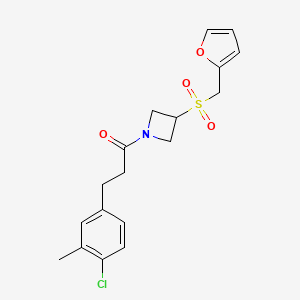

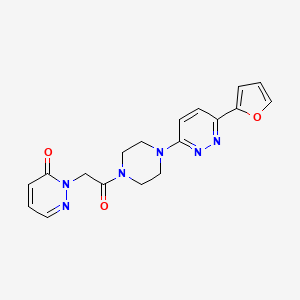
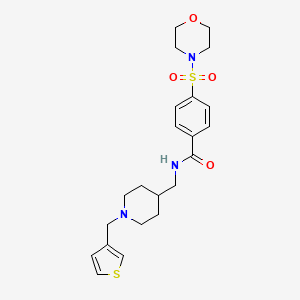


![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)

![3,6-Diamino-4-(4-methoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2660603.png)
